Home > Products > Screening Compounds P24779 > 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride
2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride - 134749-43-2

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride

Catalog Number: EVT-3184142
CAS Number: 134749-43-2
Molecular Formula: C10H12ClN3O3
Molecular Weight: 257.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Terazosin Hydrochloride

  • Compound Description: Terazosin hydrochloride is an alpha1-adrenoceptor blocker used as an antihypertensive drug. []
  • Relevance: Terazosin hydrochloride shares the core quinazoline structure with 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride. Both possess a 4-amino group and 6,7-dimethoxy substitutions on the quinazoline ring. They differ in the substituent at position 2, where terazosin hydrochloride features a piperazine ring linked to a tetrahydrofuran moiety. []
  • Compound Description: This compound is an identified impurity (Impurity B) of terazosin hydrochloride. []
  • Relevance: Similar to terazosin hydrochloride, this impurity retains the core 4-amino-6,7-dimethoxyquinazoline structure also found in 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride. The difference lies in the substituent at the 2-position, where a piperazine ring connected to a tetrahydrofuran group is present. []
  • Compound Description: This compound is another identified impurity (Impurity C) of terazosin hydrochloride. []
  • Relevance: This impurity, while sharing the quinazoline core structure and the 2-piperazine substitution with 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride, differs in the substitution pattern. Instead of methoxy groups at positions 6 and 7, it has methyl groups. []
  • Compound Description: This compound is identified as Impurity E of terazosin hydrochloride. []
  • Relevance: This impurity is essentially a dimer of 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride, linked through the nitrogen atom of a piperazine ring at the 2-position of each quinazoline moiety. []
  • Compound Description: This compound is a radiolabeled derivative of 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride, used in metabolic fate studies in rats, rabbits, and humans. []
  • Relevance: 14C-DDQ shares the identical core structure with 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride. The primary difference is the presence of a butanoyl hexahydro-1H-1,4-diazepine substituent at the 2-position and a radioactive carbon-14 label. []

Prazosin

  • Compound Description: Prazosin is a medication used to treat high blood pressure, anxiety, and post-traumatic stress disorder (PTSD). It is classified as an alpha-1 blocker. []
  • Relevance: Prazosin, like 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride, contains the 4-amino-6,7-dimethoxyquinazoline core structure. The difference lies in the 2-position substituent, where prazosin has a piperazine ring linked to a furoyl group. []

Alfuzosin hydrochloride

  • Compound Description: Alfuzosin hydrochloride is a medication primarily used to treat benign prostatic hyperplasia (BPH). []
  • Relevance: Alfuzosin hydrochloride shares the 4-amino-6,7-dimethoxyquinazoline core structure with 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride. It differs by having a more complex substituent at the 2-position, featuring a piperazine ring further substituted with an aminopropyl and a methyl group. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) and is being developed as a treatment for stable angina and atrial fibrillation. []
  • Relevance: While YM758 possesses the 6,7-dimethoxy substitution pattern, it diverges from the quinazolinone core of 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride. Instead, it features a tetrahydroisoquinoline moiety linked to a piperidine ring. This highlights the research focus on the 6,7-dimethoxy substitution pattern for potential pharmacological activity. []

6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline

  • Compound Description: This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. []
  • Relevance: This compound shares the core 4-amino-6,7-dimethoxyquinazoline structure with 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride. The difference is the substitution at the 2-position, where a piperazine ring is present instead of the 2-oxo group in the target compound. []

6,7-Dimethoxy-Quinazoline-4-Arylamine Derivatives

  • Compound Description: These derivatives represent a class of compounds investigated for their potential as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors. []
  • Relevance: These derivatives share the core 6,7-dimethoxyquinazoline structure with 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride. The key structural variation lies in the 4-position, where an arylamine substituent replaces the 4-amino group of the target compound. This modification is significant as it imparts potential EGFR-TK inhibitory activity. []

PD153035 (6,7-dimethoxy-4-(3'-bromophenyl)amino-quinazoline)

  • Compound Description: PD153035 is recognized as a potent inhibitor of EGFR tyrosine kinase. []
  • Relevance: PD153035, like 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride, contains the core 6,7-dimethoxyquinazoline structure. The difference lies in the 4-position substituent, where PD153035 features a (3'-bromophenyl)amino group instead of the 4-amino group found in the target compound. This structural modification is significant for its potent EGFR tyrosine kinase inhibitory activity. []

Gefitinib (ZD1839, IRESSA)

  • Compound Description: Gefitinib (ZD1839, IRESSA) is a drug developed from the quinazoline compound family and is currently approved by the FDA for treating advanced non-small-cell lung cancer (NSCLC). []
  • Relevance: While the specific structure of gefitinib is not provided in the papers, its development from the "quinazoline compound family" and its use as an EGFR tyrosine kinase inhibitor suggest structural similarities to 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride, particularly the 6,7-dimethoxyquinazoline core. []

KF31327 (3-ethyl-8-[2-(4-hydroxymethylpiperidino)benzylamino]-2,3-dihydro-1H-imidazo[4,5-g]-quinazoline-2-thione dihydrochloride)

  • Compound Description: KF31327 is a compound known to exhibit significantly higher inhibitory activity on cyclic GMP-specific phosphodiesterase compared to sildenafil (Viagra). []
  • Relevance: KF31327 shares the quinazoline core structure with 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride. While the specific substitution pattern is not detailed, its presence in a discussion about quinazoline-based inhibitors underscores its structural relevance. []

3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivatives

  • Compound Description: This class of compounds was studied for their electron impact ionization mass spectral fragmentation patterns. []
  • Relevance: These derivatives share the core 6,7-dimethoxyquinazolin-4(3H)-one structure with 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride. The presence of a methyl group at position 2 and an amino group at position 3 differentiates them from the target compound. This study highlights the significance of the 6,7-dimethoxyquinazolinone core in various research contexts. []

Quinolone Substituted Quinazolin-4(3H)-Ones

  • Compound Description: These are a series of compounds designed and synthesized as potential anti-inflammatory and anticancer agents. []
  • Relevance: This class of compounds shares the quinazolin-4(3H)-one core structure with 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride, highlighting the importance of this core in medicinal chemistry. Although the specific substitution pattern, including the presence or absence of the 6,7-dimethoxy groups, is not explicitly stated, their inclusion in a discussion about quinazolinone derivatives suggests structural relevance. []

(3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

  • Compound Description: CIQ is a GluN2C/2D-selective positive allosteric modulator of N-methyl-d-aspartate (NMDA) receptors. [, ]
  • Relevance: CIQ incorporates the 6,7-dimethoxy substitution pattern found in 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride, but instead of a quinazoline core, it features a dihydroisoquinoline moiety. The presence of the 6,7-dimethoxy pattern in this compound suggests its potential significance in the context of NMDA receptor modulation and highlights the exploration of this substitution pattern for diverse pharmacological targets. [, ]

3-(Substituted-amino)-1,2,4-benzothiadiazine 1-oxide derivatives

  • Compound Description: This class of compounds, including 3-[4-(2-furoyl)-1-piperazinyl]-6,7-dimethoxy-1-methyl-1H-1,2,4-benzothiadiazine 1-oxide hydrochloride, was found to have blood pressure-lowering effects in animal models. []
  • Relevance: While these compounds do not share the quinazoline core, the presence of the 6,7-dimethoxy substitution pattern in the most active member of this series, 3-[4-(2-furoyl)-1-piperazinyl]-6,7-dimethoxy-1-methyl-1H-1,2,4-benzothiadiazine 1-oxide hydrochloride, suggests its potential importance for blood pressure-lowering activity. This observation highlights the exploration of this specific substitution pattern for potential cardiovascular effects. []

4-(((4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide

  • Compound Description: This compound is a potent and selective inhibitor of ADAMTS-4, an aggrecan-degrading metalloprotease identified as a therapeutic target for osteoarthritis. []
  • Relevance: This inhibitor, like CIQ, incorporates the 6,7-dimethoxy substitution pattern found in 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride but features a dihydroisoquinoline moiety instead of a quinazoline core. This finding underscores the interest in the 6,7-dimethoxy substitution pattern for developing compounds with potential therapeutic applications, particularly for osteoarthritis. []
Source and Classification

The compound is cataloged under the CAS number 134749-43-2 and is recognized in various chemical databases, including PubChem and EPA DSSTox. Its classification as a hydrochloride salt indicates the presence of hydrochloric acid in its formulation, enhancing its solubility and stability in aqueous environments.

Synthesis Analysis

The synthesis of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride typically involves the reaction of 4-amino-6,7-dimethoxyquinazoline with hydrochloric acid. The general synthetic route can be outlined as follows:

  1. Starting Materials: The synthesis begins with 4-amino-6,7-dimethoxyquinazoline as the primary precursor.
  2. Reaction Conditions: The precursor is treated with hydrochloric acid under controlled temperature conditions to facilitate the formation of the hydrochloride salt.
  3. Purification: The resulting product can be purified through recrystallization techniques to obtain high-purity samples.

The synthesis process may also involve additional steps such as extraction and drying to isolate the final product effectively. Technical parameters such as temperature, time, and molar ratios of reactants are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride is characterized by:

  • Core Structure: A quinazolinone framework consisting of two fused rings: a benzene ring and a pyrimidine ring.
  • Substituents: The presence of amino (NH2-NH_{2}) and methoxy (OCH3-OCH_{3}) groups at specific positions (4-amino and 6,7-dimethoxy) on the quinazoline ring enhances its biological activity.
  • Hydrochloride Formation: The addition of hydrochloric acid introduces a chloride ion into the structure, which can influence solubility and reactivity.

The topological polar surface area is measured at approximately 85.9 285.9\,\text{ }^{2}, indicating moderate polarity which may affect its interaction with biological targets.

Chemical Reactions Analysis

2(1H)-quinazolinone derivatives often participate in various chemical reactions due to their functional groups. Notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  • Acylation Reactions: The amino group can also undergo acylation to form amides.
  • Formation of Derivatives: The methoxy groups can be involved in demethylation or other modification reactions leading to new derivatives with altered properties.

These reactions are fundamental for developing new compounds with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action for compounds like 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride typically involves interaction with specific biological targets:

  • Enzyme Inhibition: Quinazolinones are known to inhibit various enzymes associated with cancer pathways or inflammatory responses.
  • Receptor Modulation: They may also interact with receptors in the central nervous system or other tissues, influencing neurotransmission or cellular signaling pathways.

Research indicates that these compounds can exhibit antitumor activity by inducing apoptosis in cancer cells or modulating immune responses.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride include:

Applications

The applications of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride span several fields:

  1. Pharmaceutical Development: Used as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  2. Biological Research: Employed in studies investigating enzyme inhibition or receptor interactions.
  3. Dye Synthesis: Quinazolinone derivatives have been explored for their potential use in dye chemistry due to their chromophoric properties.

Properties

CAS Number

134749-43-2

Product Name

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride

IUPAC Name

4-amino-6,7-dimethoxy-1H-quinazolin-2-one;hydrochloride

Molecular Formula

C10H12ClN3O3

Molecular Weight

257.67 g/mol

InChI

InChI=1S/C10H11N3O3.ClH/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)13-9(5)11;/h3-4H,1-2H3,(H3,11,12,13,14);1H

InChI Key

DRRJLUGFNPKNAP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.